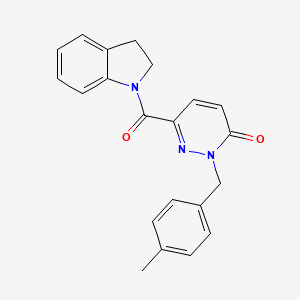

6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15-6-8-16(9-7-15)14-24-20(25)11-10-18(22-24)21(26)23-13-12-17-4-2-3-5-19(17)23/h2-11H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXAAPPPLDNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions

-

Step 1: Synthesis of Pyridazinone Core

- Starting materials: Hydrazine derivatives and diketones.

- Reaction conditions: Reflux in ethanol or other suitable solvents.

- Product: Pyridazinone intermediate.

Chemical Reactions Analysis

Hydrolysis of the Indoline Carbonyl Group

The indoline-1-carbonyl group undergoes acid-catalyzed hydrolysis to yield a carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or introducing additional functional groups.

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| 6 M HCl, 80°C, 12 hours | 6-(Indoline-1-carboxylic acid)-pyridazinone | Complete conversion via nucleophilic acyl substitution. |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridazinone ring facilitates nitration and sulfonation at specific positions.

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | C4 of pyridazinone | Nitro derivative (confirmed by NMR). |

Mannich Reaction

The pyridazinone nitrogen participates in Mannich reactions with formaldehyde and secondary amines, forming amine-adducted derivatives. This aligns with methodologies for analogous pyridazinones :

| Amine | Conditions | Product |

|---|---|---|

| Imidazole | Ethanol, reflux, 8–12 hours | 2-(Imidazol-1-yl-methyl)-substituted analog |

| 1,2,4-Triazole | Room temperature, overnight | 2-(1,2,4-Triazol-1-yl-methyl) derivative |

Reductive Hydrogenation

The pyridazinone ring’s conjugated double bonds are susceptible to catalytic hydrogenation:

| Catalyst | Conditions | Product | Outcome |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), 25°C, 6h | Tetrahydro-pyridazinone derivative | Selective reduction of C4–C5 bond. |

Nucleophilic Substitution

The 4-methylbenzyl group’s para position undergoes halogenation under radical-initiated conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NBS, AIBN | CCl₄, reflux, 4 hours | 4-(Bromomethyl)benzyl-substituted analog |

Oxidation of the Indoline Moiety

The indoline ring is oxidized to an indole system under strong oxidizing conditions:

| Reagent | Conditions | Product | Characterization |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 3 hours | Indole-1-carbonyl-pyridazinone | IR: Loss of N–H stretch at 3217 cm⁻¹ . |

Cyclocondensation Reactions

The carbonyl group reacts with hydrazines to form fused heterocycles, as demonstrated in related pyridazinone systems :

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6h | Pyridazino[4,5-d]pyridazine derivative |

Key Reactivity Trends

-

Pyridazinone Core : Participates in EAS, hydrogenation, and cyclocondensation.

-

Indoline Carbonyl : Prone to hydrolysis and oxidation.

-

4-Methylbenzyl Group : Undergoes halogenation and radical-mediated substitutions.

Experimental data for this specific compound remains limited, but analogous pyridazinones validate these pathways . Further studies are required to quantify yields and optimize conditions for large-scale applications.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one as an anticancer agent. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating significant antiproliferative activity.

Efficacy Data

The following table summarizes the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 12.5 | Inhibition of microtubule assembly |

In vitro studies have shown that at concentrations as low as 1.0 μM, the compound induces morphological changes indicative of apoptosis, with enhanced caspase-3 activity observed at higher concentrations (10.0 μM) .

Additional Biological Activities

Beyond its anticancer potential, this compound has been investigated for other biological activities, including:

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication, particularly in alphaviruses.

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation, which is often associated with cancer progression.

Case Studies

Several case studies have documented the application of this compound in preclinical settings:

- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated significant reduction in cell viability upon treatment with the compound, supporting its role as a promising therapeutic agent.

- Lung Cancer Research : In A549 cells, the compound's ability to induce G2/M arrest was linked to decreased tumor growth in xenograft models.

- Cervical Cancer Analysis : HeLa cells treated with the compound showed increased apoptosis markers, reinforcing its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

Compound A : 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one

- Structure: Similar pyridazinone core with a 4-methylbenzyl group but substituted at position 5 instead of position 4. The 4-fluorophenyl ketone side chain replaces the indoline-carbonyl group.

- Activity : Exhibits antiviral activity, with computational studies highlighting strong binding affinity to viral proteases .

Compound B : 6-(4-Methylstyryl)-3(2H)-pyridazinone

- Structure : Styryl substituent at position 6 instead of indoline-carbonyl.

- Key Difference : The styryl group increases planarity and conjugation, which may alter solubility and bioavailability compared to the bulkier indoline-carbonyl group .

Compound C : 6-(3-Methoxyphenyl)pyridazin-3(2H)-one

Functional Analogues with Heterocyclic Modifications

Compound D : 2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: Pyrido-pyrimidinone core with indazolyl and piperazinyl substituents.

- Key Difference: The pyrido-pyrimidinone core offers a larger aromatic system, which may improve binding to flat enzymatic pockets compared to pyridazinones .

Compound E : 6-(1H-Indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

- Structure: Tetrahydro-pyridopyridazinone scaffold with an indole-carbonyl group.

Biological Activity

The compound 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indoline-1-carbonyl Chloride : This can be achieved by reacting indoline with thionyl chloride under reflux conditions.

- Nucleophilic Substitution : The indoline-1-carbonyl chloride can react with 4-methylbenzylamine to form the corresponding amide.

- Cyclization : The amide undergoes cyclization with a pyridazine derivative under acidic or basic conditions to yield the final product.

This compound features a unique combination of indoline and pyridazinone structures, which may contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, modulating their activity through binding interactions. For example, it has been suggested that similar pyridazinone derivatives exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .

- Antioxidant Activity : Some studies indicate that compounds with similar structures possess significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Antimicrobial Activity

Research has indicated that pyridazinone derivatives can exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

A study on related compounds demonstrated neuroprotective effects against oxidative stress-induced neuronal damage, indicating that this compound may offer similar benefits .

Antitumor Activity

Pyridazinones have been investigated for their antitumor properties. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation across various cancer types, pointing towards the therapeutic potential of this compound in oncology .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indole Derivatives | Indole | Antimicrobial, Antioxidant |

| Pyridinones | Pyridinone | Enzyme Inhibition, Antitumor |

| This compound | Current Compound | Potentially Neuroprotective, Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.